Product packaging for SY-1365 HCl(Cat. No.:)

SY-1365 HCl

Cat. No.: B1193654
M. Wt: 660.041
InChI Key: LGUUUIPUJUYZHH-HVPSOQEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclin-Dependent Kinase 7 (CDK7) as a Key Regulatory Enzyme in Eukaryotic Cells

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and transcriptional regulation. uniprot.orgbiologists.com It is the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1. nih.govresearchgate.net The activity of CDK7 is essential for the proper functioning and proliferation of eukaryotic cells.

As the core component of the CAK complex, CDK7 is responsible for the activating phosphorylation of several other CDKs that govern the transitions between different phases of the cell cycle. uniprot.orgtandfonline.com By phosphorylating the T-loop of cell cycle CDKs such as CDK1, CDK2, CDK4, and CDK6, CDK7 promotes their activation. uniprot.orgbiologists.comtandfonline.com This activation is critical for key cell cycle events, including the transition from the G1 to the S phase (the start of DNA replication) and the entry into mitosis (M phase). tandfonline.comuniprot.org Specifically, CDK7 activates CDK2, which in conjunction with cyclins E and A, drives the G1/S transition. tandfonline.com It also activates the CDK1/Cyclin B complex, which is essential for the G2/M transition and the initiation of mitosis. researchgate.nettandfonline.com

In addition to its role in cell cycle control, CDK7 is a component of the general transcription factor TFIIH. biologists.comnih.gov Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (Pol II). uniprot.orgbiologists.com This phosphorylation, specifically on serine residues 5 and 7 of the CTD, is a crucial step for the initiation and elongation phases of transcription. nih.gov It facilitates the release of Pol II from the promoter, allowing it to begin transcribing the gene. uniprot.org This function underscores CDK7's direct involvement in regulating the expression of a vast number of genes.

CDK7's Dual Role in Cell Cycle Regulation via CDK-Activating Kinase (CAK) Activity

Rationale for CDK7 as a Therapeutic Target in Transcriptional Addiction Syndromes.uniprot.orgnih.govresearchgate.netmedchemexpress.com

In certain cancers, malignant cells become highly dependent on the continuous and elevated expression of specific oncogenes for their growth and survival, a phenomenon known as "transcriptional addiction". nih.gov These cancer cells often exhibit a heightened reliance on the cellular transcription machinery. aging-us.com Given CDK7's central role in transcription, its inhibition presents a promising therapeutic strategy for these "transcriptionally addicted" cancers. nih.govaging-us.com By inhibiting CDK7, it is possible to disrupt the transcription of key oncogenic drivers, leading to the suppression of tumor growth. nih.govnih.gov Preclinical studies have indicated that cancer cells are more sensitive to transcriptional inhibition than normal cells, partly because they depend on high levels of transcription driven by super-enhancers. nih.govd-nb.info The inhibition of CDK7 has been shown to be particularly effective in cancers with high transcriptional dependencies, such as certain types of breast, ovarian, and hematologic cancers. nih.govdelveinsight.com

Introduction of SY-1365 HCl as a Selective Cyclin-Dependent Kinase 7 (CDK7) Inhibitor.nih.govmedchemexpress.comembopress.orgscispace.com

SY-1365, also known as Mevociclib, is a potent and selective covalent inhibitor of CDK7. medchemexpress.comnih.gov It was the first selective CDK7 inhibitor to advance into clinical trials. nih.govacs.org SY-1365 has demonstrated the ability to inhibit the growth of various cancer cell types at nanomolar concentrations and induce apoptosis. medchemexpress.comnih.gov Its mechanism involves the covalent binding to a cysteine residue (Cys312) near the ATP-binding pocket of CDK7, leading to irreversible inhibition. scispace.comnih.gov This targeted action disrupts both the transcriptional and cell cycle regulatory functions of CDK7, making it a promising agent for treating cancers that are dependent on this kinase. nih.gov

The development of CDK inhibitors began with relatively non-selective compounds that targeted multiple CDKs. nih.govd-nb.info One of the earliest to enter clinical trials was flavopiridol, which inhibits a range of CDKs, including CDK7. nih.gov However, the lack of selectivity of these early inhibitors often led to limited clinical efficacy and undesirable side effects. mdpi.com

This spurred efforts to develop more specific inhibitors. A significant breakthrough was the creation of BS-181, a pyrazolopyrimidine derivative that showed high selectivity for CDK7. nih.govd-nb.info Although BS-181 had limitations in terms of bioavailability, it validated CDK7 as a viable drug target. d-nb.info Subsequent research led to the development of other selective CDK7 inhibitors, including reversible inhibitors like ICEC0942 (CT7001) and covalent inhibitors such as THZ1. nih.govd-nb.infomdpi.com SY-1365 emerged from these efforts as a highly selective, covalent inhibitor of CDK7, representing a significant advancement in the field and paving the way for its clinical investigation. nih.govd-nb.info

Properties

Molecular Formula

C31H37Cl3N8O2

Molecular Weight

660.041

IUPAC Name

N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride

InChI

InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1

InChI Key

LGUUUIPUJUYZHH-HVPSOQEKSA-N

SMILES

O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SY-1365;  SY 1365;  SY1365;  SY-1365 HCl;  SY-1365 dihydrocloride;  SY-1365 2HCl

Origin of Product

United States

Molecular Mechanisms of Sy 1365 Hcl Action

Kinetic and Structural Characterization of SY-1365 HCl Binding to CDK7

SY-1365 is a first-in-class, selective, and potent covalent inhibitor of CDK7. medchemexpress.comcloudfront.net It demonstrates a high affinity for its target, with a reported Ki of 17.4 nM and an enzymatic IC50 of 22 nM for the CDK7/CycH/MAT1 complex. medchemexpress.comcloudfront.net The binding of SY-1365 to CDK7 is characterized by a covalent interaction, which contributes to its sustained pharmacodynamic effects despite a relatively short pharmacokinetic half-life. cloudfront.net

Cryo-electron microscopy (cryo-EM) has provided structural insights into the binding of SY-1365 to the CDK-activating kinase (CAK) complex, which consists of CDK7, Cyclin H, and MAT1. nih.gov The structure reveals that the hinge-binding aminopyrimidine portion of SY-1365 occupies the ATP-binding pocket of CDK7, while its reactive "warhead" forms a covalent bond with cysteine residue C312. nih.gov This covalent modification is a key feature of its mechanism of action. nih.gov

A comparison of the cryo-EM structures of CAK bound to SY-1365 and the non-covalent inhibitor SY-5609 shows that both inhibitors rely on common hydrogen bonds with the hinge region of CDK7. nih.gov Additionally, the indole (B1671886) nitrogen of both compounds interacts with CDK7 D155. nih.gov

Biochemical and Cellular Activity of SY-1365
ParameterValueReference
CDK7 Inhibition (Ki)17.4 nM medchemexpress.com
CDK7/CycH/MAT1 Inhibition (IC50)20 nM medchemexpress.com
Enzymatic IC5022 nM cloudfront.net
Cellular IC50< 20 nM cloudfront.net

Investigation of Covalent Inhibition Modalities by this compound

The covalent nature of SY-1365's interaction with CDK7 is a defining characteristic of its inhibitory mechanism. researchgate.netucl.ac.uk This covalent bond is formed with cysteine 312 (C312) in the CDK7 active site. nih.govnih.gov To confirm the on-target activity of SY-1365, studies have utilized a C312S (cysteine to serine) mutation in CDK7. This mutation prevents the covalent binding of SY-1365 without altering the intrinsic activity of CDK7. nih.gov In cells expressing this mutant CDK7, the IC50 of SY-1365 was shifted by approximately 100-fold, providing strong evidence for its on-target, covalent-dependent growth inhibitory effect. nih.gov In contrast, the IC50 of the inhibitor THZ1, which has known off-target effects, remained unchanged in cells with the C312S mutation. nih.gov This highlights the high selectivity of SY-1365's covalent inhibition.

Computational Modeling of this compound-CDK7 Interactions

Computational modeling has been instrumental in understanding the binding of SY-1365 to CDK7. pnas.orgpnas.org While the publicly available X-ray crystal structure of CDK7 (PDB: 1UA2) can rationalize the potent binding of related compounds, it is of an inactive kinase and lacks the binding partners Cyclin H and MAT1, which are crucial for catalytic activity. acs.org A computational model for the binding of SY-1365 to CDK7 has been developed, which more closely resembles the conformation observed in the cryo-EM structure of the related compound THZ1 bound to the CAK complex. pnas.orgpnas.org This model illustrates how the aromatic headgroup of the inhibitor occupies the same site as the base and ribose of ATP in the nucleotide-binding pocket. pnas.org

Impact of this compound on CDK7 Phosphorylation Events

As a critical component of the CAK and the general transcription factor TFIIH, CDK7 plays a pivotal role in phosphorylating key substrates involved in both cell cycle progression and transcription. pnas.orgmdpi.com Inhibition of CDK7 by SY-1365 consequently leads to a significant reduction in the phosphorylation of these substrates. ucl.ac.ukbiorxiv.org

Analysis of this compound Effects on RNA Polymerase II C-Terminal Domain (CTD) Phosphorylation

CDK7 is a key kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical event for transcription initiation. pnas.orgmdpi.com Specifically, CDK7 phosphorylates serine residues 5 and 7 (Ser5 and Ser7) of the CTD repeats. ucl.ac.ukresearchgate.net Treatment with SY-1365 has been shown to inhibit the phosphorylation of the RNAPII CTD at Serine 2, 5, and 7. ucl.ac.uk This inhibition of CTD phosphorylation disrupts the transcription of a broad range of genes, with a particular impact on those associated with super-enhancers, which often drive the expression of oncogenic transcription factors. researchgate.netucl.ac.uk This leads to a downregulation of transcription, a key mechanism behind the anti-tumor activity of SY-1365. ucl.ac.uk

Modulation of Cell Cycle-Associated CDK Phosphorylation by this compound

In its role as the CDK-activating kinase (CAK), CDK7 is responsible for the activating T-loop phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. nih.govmdpi.combiorxiv.org Inhibition of CDK7 by SY-1365 disrupts this process, leading to a decrease in the phosphorylation of these cell cycle-associated CDKs. nih.govucl.ac.ukbiorxiv.org Specifically, treatment with SY-1365 has been demonstrated to inhibit the phosphorylation of CDK1 at Threonine 161 (T161) and CDK2 at Threonine 160 (T160). nih.govucl.ac.ukbiorxiv.org This reduction in the active, phosphorylated forms of cell cycle CDKs contributes to cell cycle arrest, a primary outcome of CDK7 inhibition. nih.gov

Impact of SY-1365 on CDK Phosphorylation
SubstratePhosphorylation SiteEffect of SY-1365Reference
RNA Polymerase II CTDSer2, Ser5, Ser7Inhibited ucl.ac.uk
CDK1T161Inhibited nih.govbiorxiv.org
CDK2T160Inhibited nih.govucl.ac.ukbiorxiv.org

Cellular and Transcriptional Reprogramming by Sy 1365 Hcl

Effects of SY-1365 HCl on Cell Cycle Progression

The inhibition of CDK7 by SY-1365 directly impacts the machinery that governs cell division, leading to disruptions in the normal progression of the cell cycle.

Induction of Cell Cycle Arrest by this compound

Treatment with SY-1365 has been shown to induce cell cycle arrest in various cancer cell lines. nih.goveatris.cz This arrest is a direct consequence of inhibiting CDK7's function as a CDK-activating kinase (CAK). nih.gov By preventing the phosphorylation and subsequent activation of cell cycle-associated CDKs, SY-1365 effectively halts the cell's progression through its division cycle. nih.govd-nb.info In estrogen receptor-positive (ER+) breast cancer cells, for instance, SY-1365 treatment leads to a significant accumulation of cells in the G0/G1 and G2/M phases, coupled with a reduction in the S-phase population. aacrjournals.org This demonstrates the compound's ability to interfere with multiple checkpoints of the cell cycle.

Specific Cell Cycle Phase Perturbations (e.g., G1/S Transition) Mediated by this compound

SY-1365's impact on the cell cycle includes specific perturbations at key transition points. The G1/S transition, a critical checkpoint controlled by CDK2, is notably affected. Inhibition of CDK7 by SY-1365 prevents the activation of CDK2, which in turn can delay entry into the S phase. d-nb.info In ER-positive breast cancer cells, SY-1365 treatment resulted in a significant buildup of cells in the G0/G1 and G2/M phases, with a corresponding decrease in the S-phase. aacrjournals.org This contrasts with CDK4/6 inhibitors like palbociclib, which primarily cause a G0/G1 arrest. aacrjournals.org The ability of SY-1365 to induce arrest at both the G1/S and G2/M boundaries highlights its comprehensive impact on cell cycle control. aacrjournals.orgmednexus.org

Global Transcriptional Responses to this compound Inhibition

Beyond its effects on the cell cycle, SY-1365 profoundly alters the transcriptional landscape of cancer cells, targeting key drivers of oncogenesis.

Downregulation of Oncogenic Transcription Factor Expression by this compound

A key mechanism of SY-1365's anti-cancer activity is its ability to suppress the expression of oncogenic transcription factors. acs.orgnih.gov These proteins are often overexpressed in cancer and drive the transcription of genes necessary for tumor growth and survival. SY-1365 treatment has been shown to decrease the levels of critical oncogenes like c-Myc. nih.govacs.org The silencing of MYC through CDK7 inhibition reinforces the cell cycle arrest mediated by the compound, as c-Myc is a key regulator of cell proliferation. nih.gov This targeted downregulation of cancer-driving transcription factors is a hallmark of SY-1365's mechanism of action. ucl.ac.uk

Impact on Super-Enhancer Regulated Gene Expression

SY-1365 exhibits a pronounced effect on genes regulated by super-enhancers (SEs). acs.orgnih.gov SEs are large clusters of regulatory DNA elements that drive high-level expression of genes critical for cell identity and, in cancer, for maintaining the malignant state. d-nb.info Cancer cells often become "addicted" to the high levels of transcription driven by SE-associated oncogenes. nih.govd-nb.info SY-1365 preferentially downregulates the transcription of these SE-associated genes, striking at a core vulnerability of many cancers. nih.govucl.ac.uk This selective action explains the potent anti-cancer effects observed in tumors dependent on such transcriptional programs. nih.gov

Mechanisms of Apoptosis Induction by this compound

SY-1365, a selective and potent covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has been shown to induce apoptosis in various cancer cell lines. nih.govmedchemexpress.com Its mechanism of action involves the disruption of key cellular processes, leading to programmed cell death.

Modulation of Anti-Apoptotic Protein Levels (e.g., MCL1, BCL-XL)

A primary mechanism through which SY-1365 induces apoptosis is by downregulating the levels of crucial anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL1) and B-cell lymphoma-extra large (BCL-XL). nih.govnewdrugapprovals.orgexcenen.com

MCL1 Downregulation: Treatment with SY-1365 leads to a decrease in MCL1 protein levels. nih.govcloudfront.net MCL1 is a key pro-survival protein that prevents the activation of pro-apoptotic proteins like BAX and BAK. clinexprheumatol.org Its downregulation by SY-1365 is a significant contributor to the induction of apoptosis. nih.govcloudfront.net This effect on MCL1 has been observed in various cancer models, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC). nih.govbiospace.com

Sensitivity based on BCL-XL Expression: Research has shown that cancer cells with low expression of BCL-XL are more sensitive to the apoptotic effects of SY-1365. nih.govnewdrugapprovals.orgexcenen.com BCL-XL, similar to MCL1, is an anti-apoptotic protein that sequesters pro-apoptotic molecules. clinexprheumatol.orgfrontiersin.org The inherent low levels of BCL-XL in certain cancer cells create a vulnerability that is exploited by the SY-1365-mediated downregulation of MCL1, tipping the balance towards apoptosis. nih.govd-nb.info This suggests that the expression level of BCL-XL could serve as a potential biomarker for predicting sensitivity to SY-1365. biospace.comd-nb.info

The combined effect of reduced MCL1 and low baseline BCL-XL levels creates a cellular environment where pro-apoptotic signals prevail, leading to the activation of the caspase cascade and subsequent cell death. nih.govucl.ac.uk This is further supported by the observation that combining SY-1365 with a BCL2 inhibitor, venetoclax (B612062), enhances growth inhibition in AML xenograft models. nih.gov

Table 1: Impact of SY-1365 on Anti-Apoptotic Proteins

Protein Effect of SY-1365 Treatment Implication for Apoptosis Cancer Model Reference
MCL1 Decreased protein levels Promotes apoptosis AML, TNBC nih.govcloudfront.netbiospace.com
BCL-XL Low expression correlates with higher sensitivity Sensitizes cells to SY-1365 Various cancer cell lines nih.govnewdrugapprovals.orgexcenen.comd-nb.info

Elucidation of this compound-Mediated Signaling Pathway Alterations

This compound, through its inhibition of CDK7, instigates significant alterations in several critical signaling pathways that are often dysregulated in cancer.

Interactions with MYC Signaling Pathways

The MYC family of oncoproteins are potent transcription factors that drive cell proliferation and are frequently overexpressed in many human cancers. mednexus.org The expression of MYC itself is often driven by super-enhancers, making it particularly susceptible to transcriptional inhibitors like SY-1365. biospace.com

Downregulation of MYC: SY-1365 treatment has been shown to down-regulate the expression of oncogenic transcription factors, including c-MYC. cloudfront.netnih.gov By inhibiting CDK7, SY-1365 disrupts the transcriptional machinery required for high-level expression of MYC, leading to a reduction in its protein levels. cloudfront.netmednexus.org

Sensitivity in MYC-Dependent Cancers: Cancers that are "addicted" to high levels of MYC for their survival and proliferation are particularly sensitive to SY-1365. biospace.com For instance, in breast cancer cell lines, sensitivity to SY-1365 was associated with a super-enhancer driving high expression of MYC. biospace.com This highlights the therapeutic potential of SY-1365 in treating MYC-driven malignancies. mednexus.orgmednexus.org

Regulation of Estrogen Receptor (ER) Signaling Pathways by this compound

In hormone-receptor-positive breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of tumor growth.

Activity in ER-Positive Breast Cancer: SY-1365 has demonstrated activity in ER-positive breast cancer models, including those that have developed resistance to standard therapies. nih.govfirstwordpharma.com

Impact on ER Signaling Components: While the direct impact on ERα protein levels may vary, SY-1365 affects the transcriptional output of the ER pathway. By inhibiting CDK7, SY-1365 can modulate the expression of genes that are regulated by the estrogen receptor, thereby interfering with its function in promoting cancer cell growth. nih.gov Studies have shown that SY-1365 can suppress cell cycle progression in both wild-type and mutant ER breast cancer cells. nih.gov

Cross-talk with mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, metabolism, and survival. nih.govnih.gov

Potential for Interaction: While direct studies extensively detailing the cross-talk between SY-1365 and the mTOR pathway are emerging, the known functions of both CDK7 and mTOR suggest a likely interaction. The mTOR pathway is a key regulator of protein synthesis and cell growth. ucl.ac.ukbiorxiv.org CDK7 inhibition can induce cell cycle arrest and apoptosis, processes that are intricately linked with mTOR signaling. ucl.ac.ukfrontiersin.org

Context-Dependent Effects: The interplay between CDK7 inhibition and mTOR signaling might be context-dependent. For instance, in some cellular contexts, inhibition of mTOR signaling has been shown to be important for the induction of senescence by another CDK7 inhibitor, ICEC0942. biorxiv.org Given that both SY-1365 and ICEC0942 target CDK7, it is plausible that similar cross-talk mechanisms exist for SY-1365, although further research is needed to fully elucidate this relationship. ucl.ac.ukmednexus.org

Investigation of NF-κB Pathway Response to this compound

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. nih.gov

Modulation of NF-κB Target Genes: Studies on CDK7 inhibitors have indicated a potential for modulating the NF-κB pathway. nih.govmdpi.com The NF-κB pathway itself controls the transcription of a wide array of genes involved in cellular responses. nih.gov By inhibiting the general transcriptional machinery, SY-1365 could indirectly affect the expression of NF-κB target genes. nih.govresearchgate.net

Implications for Cancer Therapy: The dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor progression and resistance to therapy. nih.gov The potential of SY-1365 to interfere with this pathway, either directly or indirectly, could represent another facet of its anti-cancer activity. However, the precise nature of the response of the NF-κB pathway to SY-1365 requires more detailed investigation. nih.govmdpi.com

Table 2: this compound and Its Effects on Key Signaling Pathways

Signaling Pathway Effect of this compound Key Findings
MYC Signaling Downregulation Reduces c-MYC expression, particularly effective in MYC-dependent cancers. cloudfront.netbiospace.comnih.gov
Estrogen Receptor (ER) Signaling Regulation Suppresses cell cycle progression in ER-positive breast cancer, including resistant models. nih.govfirstwordpharma.com
mTOR Signaling Potential Cross-talk Interplay is likely, given the roles of both pathways in cell growth and survival, but requires further study. ucl.ac.ukbiorxiv.org
NF-κB Pathway Potential Modulation May indirectly affect the expression of NF-κB target genes by inhibiting general transcription. nih.govmdpi.com

Preclinical Efficacy Studies and Combination Strategies of Sy 1365 Hcl

In Vitro Evaluation of SY-1365 HCl Activity Across Diverse Cancer Cell Lines

Characterization of Differential Sensitivity Profiles to this compound

In vitro studies have shown that SY-1365 inhibits the growth of a wide array of cancer cell lines at nanomolar concentrations. aacrjournals.orgnih.gov The antiproliferative effects of SY-1365 were evaluated in a large panel of 386 human cancer cell lines, representing 26 different cancer types. aacrjournals.org This screening revealed that various cancer types, including leukemia, breast, ovarian, colorectal, and lung cancer, are susceptible to SY-1365, with leukemia cell lines being among the most sensitive. aacrjournals.orgaacrjournals.org The compound was observed to induce rapid apoptosis in these sensitive cell lines. aacrjournals.orgresearchgate.net

A notable finding is the differential sensitivity of various cancer subtypes. For instance, within breast cancer, a subset of triple-negative breast cancer (TNBC) cell lines exhibited greater sensitivity to SY-1365 compared to luminal breast cancer cell lines. aacrjournals.orgresearchgate.net Specifically, out of 19 TNBC cell lines tested, 15 showed susceptibility to SY-1365-induced cell death. biospace.com

Furthermore, sensitivity to SY-1365 has been linked to the expression levels of certain anti-apoptotic proteins. aacrjournals.orgnih.gov Cancer cells with low expression of BCL2L1 (Bcl-xL) were found to be more sensitive to the compound. aacrjournals.orgnih.gov SY-1365 treatment also led to a decrease in MCL1 protein levels, which likely contributes to its pro-apoptotic activity. aacrjournals.orgnih.govmedkoo.com

Table 1: In Vitro Activity of SY-1365 in Various Cancer Cell Lines This table is interactive. Users can sort and filter the data.

Cancer Type Cell Line Panel Key Findings References
Multiple Cancers 386 human cell lines across 26 cancer types Nanomolar growth inhibition; leukemia most sensitive. aacrjournals.org
Solid Tumors Breast, ovarian, colorectal, lung cancer cell lines Low nanomolar EC50 and rapid induction of apoptosis. aacrjournals.orgresearchgate.netmedchemexpress.com
Triple-Negative Breast Cancer (TNBC) 19 TNBC cell lines 15 of 19 cell lines were sensitive to SY-1365. biospace.com
Acute Myeloid Leukemia (AML) AML cell lines Distinct transcriptional changes compared to other inhibitors. aacrjournals.orgnih.gov

In Vivo Antitumor Activity of this compound in Preclinical Models

The promising in vitro results have been substantiated by in vivo studies, where SY-1365 demonstrated significant antitumor activity in various preclinical models. researchgate.netpharmasalmanac.com

Evaluation in Patient-Derived Xenograft (PDX) Models

SY-1365 has shown substantial tumor growth inhibition in multiple patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts. aacrjournals.orgresearchgate.net In models of TNBC, SY-1365 treatment resulted in significant tumor growth inhibition. aacrjournals.orgresearchgate.net

In high-grade ovarian cancer (HGOC) PDX models, including high-grade serous ovarian cancer (HGSOC) and clear cell ovarian cancer, response to SY-1365 was linked to alterations in the RB pathway. firstwordpharma.com A remarkable 90% (9 out of 10) of PDX models with RB pathway alterations responded to SY-1365 treatment. firstwordpharma.com In contrast, 40% (6 out of 15) of models without these defined alterations also responded, suggesting other mechanisms of sensitivity. firstwordpharma.com Antitumor activity was also observed in an ovarian cancer PDX model, OV15398. researchgate.net

Assessment in Specific Cancer Xenograft Models (e.g., AML, Ovarian Cancer, Triple-Negative Breast Cancer)

SY-1365 has demonstrated robust antitumor effects as a single agent in multiple xenograft models of specific cancers. aacrjournals.orgnih.gov

Acute Myeloid Leukemia (AML): In multiple AML xenograft models, including Kasumi-1 and ML-2, SY-1365 showed substantial antitumor effects. aacrjournals.orgnih.govresearchgate.net

Ovarian Cancer: Antitumor activity was observed in xenograft models of ovarian cancer, including the OVCAR3 model. aacrjournals.orgresearchgate.netresearchgate.net These findings suggest the potential for clinical exploration in this patient population. aacrjournals.orgnih.gov

Triple-Negative Breast Cancer (TNBC): In addition to PDX models, SY-1365 was effective in cell line-derived xenograft models of TNBC, such as HCC70 and MDA-MB-468. researchgate.netmedchemexpress.com

Table 2: In Vivo Efficacy of SY-1365 in Preclinical Xenograft Models This table is interactive. Users can sort and filter the data.

Cancer Type Model Type Specific Models Key Findings References
Triple-Negative Breast Cancer (TNBC) PDX & Xenograft BR1458, BR1282, HCC70, MDA-MB-468 Substantial tumor growth inhibition and regression. aacrjournals.orgresearchgate.netmedchemexpress.com
High-Grade Ovarian Cancer (HGOC) PDX HGSOC, Clear Cell 90% response rate in models with RB pathway alterations. firstwordpharma.com
Ovarian Cancer Xenograft & PDX OVCAR3, OV15398 Antitumor activity observed. aacrjournals.orgnih.govresearchgate.net
Acute Myeloid Leukemia (AML) Xenograft Kasumi-1, ML-2 Substantial antitumor effects as a single agent. aacrjournals.orgnih.govresearchgate.net

Synergistic Combinatorial Research with this compound

To enhance its therapeutic potential, SY-1365 has been investigated in combination with other targeted agents, revealing synergistic effects. patsnap.com

Combined Effects with BCL2 Inhibitors (e.g., Venetoclax)

A particularly promising combination strategy involves the co-administration of SY-1365 with BCL2 inhibitors, such as venetoclax (B612062). aacrjournals.orgnih.gov The rationale for this combination is supported by the observation that SY-1365 treatment decreases MCL1 protein levels, and cells with low Bcl-xL are more sensitive to the compound. aacrjournals.orgnih.govmedkoo.com

In preclinical models of AML, the combination of SY-1365 and venetoclax resulted in enhanced, synergistic growth inhibition. aacrjournals.orgnih.govmedkoo.comnewdrugapprovals.org This suggests that co-targeting CDK7 and BCL2 could be a powerful therapeutic strategy for AML and potentially other hematologic malignancies. aacrjournals.orgnih.gov Synergy has also been observed between SY-1365 and venetoclax in TNBC and AML cell lines. aacrjournals.org

Combinatorial Approaches with PARP Inhibitors (e.g., Niraparib)

Preclinical research has indicated a synergistic relationship between SY-1365 and PARP inhibitors like niraparib (B1663559). aacrjournals.org The rationale for this combination is rooted in SY-1365's ability to modulate the expression of genes involved in the DNA damage response. aacrjournals.org By inhibiting CDK7, SY-1365 can downregulate the transcription of key DNA repair proteins, potentially inducing a state similar to homologous recombination deficiency (HRD). cloudfront.net This induced vulnerability makes cancer cells more susceptible to the cytotoxic effects of PARP inhibitors, which function by preventing the repair of DNA single-strand breaks, leading to the accumulation of lethal double-strand breaks during DNA replication. nih.govmdpi.com

In studies involving triple-negative breast cancer (TNBC) cell lines, the combination of SY-1365 and niraparib was found to be synergistic. aacrjournals.org This suggests that inhibiting CDK7 can sensitize cancer cells to PARP inhibition, a strategy that could expand the utility of PARP inhibitors beyond tumors with pre-existing HRD. aacrjournals.orgnih.gov

Table 1: Preclinical Synergy of SY-1365 with a PARP Inhibitor

Cancer Model Combination Agent Observed Effect Reference

Synergy with Chemotherapeutic Agents (e.g., Carboplatin)

The combination of SY-1365 with platinum-based chemotherapeutic agents, such as carboplatin, has shown significant synergistic effects in preclinical ovarian cancer models. cloudfront.net Carboplatin inflicts DNA damage, and its efficacy is enhanced in cancer cells that cannot effectively repair this damage. cloudfront.net SY-1365 contributes to this by transcriptionally downregulating key effectors of homologous recombination repair (HRR), such as BRCA1/2, thereby hindering the cancer cells' ability to repair the DNA damage caused by carboplatin. cloudfront.net

This synergistic interaction has been demonstrated both in vitro and in vivo. cloudfront.net In vitro studies in ovarian cancer cell lines (TOV21G and OVCAR3) confirmed the synergy between SY-1365 and carboplatin. cloudfront.net In vivo studies using ovarian cancer xenograft models also showed that the combination treatment resulted in superior tumor growth inhibition compared to either agent alone. cloudfront.net These findings suggest that SY-1365 can create an HRD-like phenotype, enhancing sensitivity to DNA-damaging agents. cloudfront.net

Table 2: Preclinical Synergy of SY-1365 with Carboplatin in Ovarian Cancer

Model Type Cancer Cell Line / Model Study Method Key Finding Reference
In Vitro TOV21G, OVCAR3 Dose-response curves, Isobologram analysis (Chou-Talalay method) Synergy confirmed between SY-1365 and carboplatin cloudfront.net

Combined Efficacy with Endocrine Therapies (e.g., Fulvestrant) in Preclinical Models

In estrogen receptor-positive (ER+) breast cancer, resistance to endocrine therapies like fulvestrant (B1683766) is a major clinical challenge. nih.gov Preclinical studies have investigated the combination of SY-1365 with fulvestrant as a strategy to overcome this resistance. nih.govflagshippioneering.com The rationale is that CDK7 inhibition can suppress cell cycle progression and key oncogenic signaling pathways that may be driving resistance to endocrine treatment. nih.gov

In preclinical patient-derived xenograft (PDX) models of both wild-type ER (ER-WT) and mutant-ER breast cancer, the combination of SY-1365 and fulvestrant demonstrated significantly greater tumor growth inhibition than either monotherapy. nih.gov This enhanced efficacy was observed in models that are representative of acquired resistance to endocrine therapy. nih.gov These results support the clinical investigation of this combination in patients with ER+ breast cancer who have developed resistance to standard-of-care treatments, including CDK4/6 inhibitors. flagshippioneering.comfirstwordpharma.com

Table 3: Combined Efficacy of SY-1365 and Fulvestrant in ER+ Breast Cancer PDX Models

PDX Model Treatment Group Outcome Reference
ER-WT (PDX1415) Vehicle Continued tumor growth nih.gov
Fulvestrant Moderate tumor growth inhibition nih.gov
SY-1365 Moderate tumor growth inhibition nih.gov
Fulvestrant + SY-1365 Significant tumor growth inhibition compared to single agents nih.gov
ER-Mutant (PDX1526) Vehicle Continued tumor growth nih.gov
Fulvestrant Limited tumor growth inhibition nih.gov
SY-1365 Moderate tumor growth inhibition nih.gov

Biomarker Identification and Resistance Mechanisms in Sy 1365 Hcl Research

Identification of Predictive Biomarkers for SY-1365 HCl Sensitivity

Identifying patients most likely to benefit from this compound is a critical goal of ongoing research. Studies have pinpointed several molecular characteristics that correlate with sensitivity to CDK7 inhibition, focusing on pathways that control cell cycle and survival.

The Retinoblastoma (RB) pathway is a crucial regulator of the cell cycle, and its alteration is a common event in many cancers. Preclinical research suggests that alterations in the RB pathway are predictive of a positive response to this compound. firstwordpharma.com In preclinical models of high-grade ovarian cancer, a strong correlation was observed between RB pathway status and treatment response. firstwordpharma.com

Data from patient-derived xenograft (PDX) models of ovarian cancer highlight this predictive relationship. firstwordpharma.com A significantly higher response rate was seen in models with pre-existing RB pathway alterations compared to those without such changes. firstwordpharma.com This suggests that tumors with defects in the RB pathway are particularly dependent on alternative cell cycle regulation mechanisms that are sensitive to CDK7 inhibition. nih.govmit.edubiorxiv.org The findings support the clinical investigation of this compound in patient populations whose tumors are enriched for these specific genetic alterations. firstwordpharma.com

RB Pathway StatusResponse Rate to this compound (Ovarian Cancer PDX Models)
Models with RB Pathway Alterations90% (9 of 10)
Models without Defined RB Pathway Alterations40% (6 of 15)

The B-cell lymphoma 2 (BCL-2) family of proteins, which includes both pro-apoptotic and anti-apoptotic members, is central to regulating cell death. Myeloid cell leukemia 1 (MCL1) and B-cell lymphoma-extra large (BCL-XL) are key anti-apoptotic proteins that enable cancer cells to evade cell death. Research has demonstrated a direct link between the expression levels of these proteins and sensitivity to this compound. nih.gov

Treatment with SY-1365 has been shown to decrease the protein levels of MCL1, a short-lived protein whose transcription is highly dependent on CDK7 activity. firstwordpharma.comnih.govmedkoo.comnewdrugapprovals.org Consequently, cancer cells that rely on MCL1 for survival are vulnerable to CDK7 inhibition. Furthermore, studies have found that cancer cells with naturally low expression of BCL-XL (encoded by the BCL2L1 gene) are more sensitive to SY-1365. nih.govmedkoo.commedkoo.com This suggests that when the compensatory survival signaling from BCL-XL is absent, the SY-1365-induced degradation of MCL1 is more effective at inducing apoptosis. The interplay between these two survival proteins serves as a key biomarker for predicting response. plos.org

BiomarkerEffect of SY-1365 TreatmentCorrelation with Sensitivity
MCL1 ProteinDecreased levelsHigh dependence on MCL1 suggests higher sensitivity.
BCL-XL (BCL2L1) ExpressionNot directly affectedLow baseline expression correlates with higher sensitivity. nih.gov

The transcription factors E2F1 and Nuclear Factor Y (NF-Y) are critical regulators of genes involved in cell cycle progression. mdpi.come-century.us The RB protein normally holds E2F1 in an inactive state; upon phosphorylation by cyclin-dependent kinases, RB releases E2F1, allowing it to activate the transcription of genes necessary for DNA replication and cell division. e-century.us NF-Y also controls a wide array of cell cycle genes, and its function is intertwined with that of E2F1, with evidence suggesting a feed-forward loop where E2F1 can directly regulate the expression of NF-Y subunits. mdpi.comnih.gov

CDK7 inhibition with agents like SY-1365 disrupts this entire regulatory network. By inhibiting the kinase responsible for activating other CDKs, SY-1365 prevents the efficient phosphorylation of RB, thereby suppressing E2F1 activity. e-century.us Furthermore, studies with CDK7 inhibitors have shown significant deregulation of genes targeted by both E2F1 and NF-Y in sensitive cancer cell lines. mdpi.com This broad disruption of the transcriptional programs governing cell proliferation appears to be a key mechanism of action for SY-1365, and the dependency of a tumor on these pathways could serve as a marker of sensitivity. mdpi.com

Correlation of MCL1 and BCL-XL Expression with this compound Sensitivity

Investigation of Mechanisms Underlying Acquired Resistance to CDK7 Inhibition by this compound

As with many targeted therapies, cancer cells can develop mechanisms to overcome the effects of treatment, leading to acquired resistance. Understanding these mechanisms is essential for developing next-generation inhibitors and combination strategies.

Adaptive responses allow cancer cells to survive the initial stress of drug treatment, potentially leading to the emergence of stable, long-term resistance. ucl.ac.ukuit.no Research into acquired resistance to SY-1365 has identified specific genetic mutations as a key mechanism.

A primary on-target mechanism of resistance involves the mutation of the CDK7 protein itself. SY-1365 is a covalent inhibitor, meaning it forms a permanent bond with a specific cysteine residue (C312) in the active site of CDK7. nih.gov Studies have shown that engineering a C312S mutation, which replaces the cysteine with a serine, prevents the covalent binding of SY-1365. nih.gov This single amino acid change dramatically reduces the drug's efficacy, leading to a roughly 100-fold increase in the concentration of SY-1365 required to inhibit cell growth, without impacting the fundamental kinase activity of CDK7. nih.gov This demonstrates a classic mechanism of resistance to covalent inhibitors, where alteration of the drug's target prevents effective binding and inhibition. While other adaptive responses, such as the upregulation of bypass survival pathways, have been observed in resistance to other targeted agents, the C312S mutation in CDK7 is a clearly defined mechanism of acquired resistance to SY-1365. nih.gov

Advanced Methodologies and Research Techniques Applied to Sy 1365 Hcl

High-Throughput Screening Assays for SY-1365 HCl Efficacy

To determine the breadth of its anti-cancer activity, SY-1365 was evaluated in high-throughput screening assays across a large panel of human cancer cell lines. aacrjournals.orgaacrjournals.org The anti-proliferative effects of the compound were tested in 386 human cell lines, which represented 26 different types of cancer. aacrjournals.org This extensive screening revealed that cell lines from various cancers, including leukemia, breast, ovarian, colorectal, and lung cancers, exhibited significant growth inhibition and cell death when treated with SY-1365 at nanomolar concentrations. aacrjournals.orgaacrjournals.org Leukemia cell lines were identified as being among the most sensitive to the inhibitor. aacrjournals.org This high-throughput approach was essential for establishing the compound's broad potential and for identifying specific cancer types, such as triple-negative breast cancer (TNBC), for further in-depth preclinical investigation. aacrjournals.org

Omics-Based Approaches in this compound Research

"Omics" technologies have provided a global view of the molecular changes induced by SY-1365, offering deep insights into its transcriptional and proteomic consequences.

RNA sequencing has been a key tool for characterizing the transcriptional consequences of CDK7 inhibition by SY-1365. Studies have utilized RNA-seq to perform genome-wide expression profiling in cancer cell lines following treatment. aacrjournals.org For instance, in estrogen receptor-positive (ER+) breast cancer cells, RNA-seq analysis revealed that SY-1365 treatment led to the significant upregulation and downregulation of hundreds of genes. nih.gov The transcriptional data showed a marked decrease in the expression of genes related to the cell cycle and those targeted by the MYC oncogene. nih.gov Furthermore, RNA-seq data from 294 cell lines was correlated with sensitivity to SY-1365, which helped identify predictive biomarkers of response. aacrjournals.orgresearchgate.net This analysis highlighted that low expression of the anti-apoptotic gene BCL2L1 was strongly associated with higher sensitivity to SY-1365. aacrjournals.orgresearchgate.net

Prior to the widespread adoption of RNA-seq and often in parallel, microarray technology was employed to analyze the gene expression changes induced by SY-1365. In one key study, Affymetrix PrimeView microarrays were used to perform genome-wide expression profiling on the acute myeloid leukemia (AML) cell line THP1 after treatment with SY-1365 for 2 or 6 hours. aacrjournals.org This analysis was also used to compare the transcriptional signature of SY-1365 with that of other small molecules targeting different components of the transcriptional machinery. aacrjournals.orgaacrjournals.org

Principal component analysis of the microarray data demonstrated that SY-1365 elicits a unique transcriptional response compared to other inhibitors. aacrjournals.org Specifically, SY-1365 treatment led to the decreased expression of oncogenic transcription factors, cell cycle checkpoint regulators, and genes involved in the DNA damage response. aacrjournals.org Additionally, microarray expression data from 303 different cell lines were used to confirm the finding that low expression of BCL2L1 (Bcl-xL) correlates with heightened sensitivity to SY-1365. aacrjournals.org

Table 1: Comparative Microarray Analysis of Transcriptional Inhibitors in THP1 Cells aacrjournals.orgaacrjournals.org
CompoundTarget(s)Observed Transcriptional Effect Compared to SY-1365
SY-1365CDK7Reference; induces a unique transcriptional signature. aacrjournals.org
NVP-2CDK9Inhibited an overlapping and much larger set of genes. aacrjournals.org
FlavopiridolPan-CDKInhibited an overlapping and much larger set of genes. aacrjournals.org
JQ1BRD4Inhibited a smaller, distinct set of genes compared to NVP-2 and Flavopiridol. aacrjournals.org

Reverse Phase Protein Array (RPPA) technology has been utilized to quantify changes in protein expression and post-translational modifications following SY-1365 treatment. This high-throughput method allows for the measurement of hundreds of proteins simultaneously from cell lysates. nih.gov In studies involving ER+ breast cancer models, RPPA was integrated with RNA-seq data to build a more comprehensive picture of the drug's mechanism. nih.gov By using RPPA, researchers could identify changes at the protein level that complemented the transcriptional changes observed with RNA-seq, providing a functional link between gene expression and the cellular proteome. nih.gov This integrated omics approach confirmed that SY-1365 treatment affects key proteins involved in pathways like cell cycle control and apoptosis. nih.gov

Microarray Analysis of Gene Expression

Cellular Assays for Functional Characterization of this compound

A variety of cellular assays have been fundamental to characterizing the functional effects of SY-1365 on cancer cells, particularly in quantifying its impact on cell survival and proliferation.

Cell viability and growth inhibition assays are cornerstones of the preclinical evaluation of SY-1365. These assays are used to determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50). As part of a large-scale screening, the IC50 of SY-1365 was determined across 386 human cancer cell lines. aacrjournals.org The results showed that many cell lines, particularly from leukemia, TNBC, ovarian, and small cell lung cancer, were sensitive to SY-1365 in the low nanomolar range. aacrjournals.orgaacrjournals.org For example, in ER+ breast cancer cell lines, SY-1365 demonstrated potent growth inhibition. nih.gov Engineering a specific mutation in CDK7 (C312S) that blocks the covalent binding of SY-1365 led to a nearly 100-fold increase in the IC50 value, confirming that the compound's growth-inhibitory effects are on-target. nih.gov

Table 2: Reported Growth Inhibition (IC50) of SY-1365 in Select Cancer Cell Lines nih.gov
Cell LineCancer TypeER StatusCDK7 StatusIC50 (nmol/L)
MCF7Breast CancerWTWT14.8
MCF7Breast CancerWTC312S Mutant1336.0
MCF7Breast CancerY537S MutantWT16.5
MCF7Breast CancerY537S MutantC312S Mutant1541.0

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful laser-based technique used to detect and measure the physical and chemical characteristics of a population of cells or particles. In the study of SY-1365, it has been instrumental in quantifying the compound's effects on cell cycle progression and its ability to induce programmed cell death (apoptosis).

For cell cycle analysis, cells treated with SY-1365 are typically fixed, often with ethanol, to permeabilize the cell membrane. sci-hub.se Subsequently, a fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is introduced. sci-hub.semednexus.org As the cells pass through the flow cytometer's laser, the amount of fluorescence emitted is directly proportional to the DNA content. This allows researchers to distinguish between cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes, prior to cell division). sci-hub.semednexus.org

Research has shown that SY-1365 treatment disrupts normal cell cycle progression in various cancer cell lines. In models of secondary acute myeloid leukemia (sAML), such as HEL92.1.7 and SET2 cell lines, SY-1365 dose-dependently induced an accumulation of cells in the G1 phase and a reduction in the percentage of cells in the S-phase. sci-hub.se Similarly, in estrogen receptor-positive (ER+) breast cancer cells (MCF7), treatment resulted in a significant accumulation of cells in both the G0/G1 and G2/M phases. mednexus.org

Cell LineCancer TypeObserved Effect of SY-1365Reference
HEL92.1.7Secondary Acute Myeloid Leukemia (sAML)Dose-dependent G1 phase accumulation, reduction in S-phase sci-hub.se
SET2Secondary Acute Myeloid Leukemia (sAML)Dose-dependent G1 phase accumulation, reduction in S-phase sci-hub.se
MCF7Estrogen Receptor-Positive (ER+) Breast CancerAccumulation in G0/G1 and G2/M phases mednexus.org

For apoptosis analysis, flow cytometry is frequently used in conjunction with Annexin V and a viability dye like propidium iodide (PI). researchgate.netaacrjournals.org In the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can identify these early apoptotic cells. aacrjournals.orgnih.gov PI is membrane-impermeable and thus excluded from live and early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. aacrjournals.org This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+). Studies have confirmed that SY-1365 induces apoptosis in a variety of cancer cell lines, an effect linked to its inhibition of CDK7 and the subsequent downregulation of key anti-apoptotic proteins like MCL1. medchemexpress.comnih.govyoutube.com

Biophysical Techniques for Target Engagement

Understanding the direct interaction between a drug and its protein target is fundamental to drug development. Biophysical techniques provide quantitative data on this engagement, including the strength and speed of the binding.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Measurement

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to measure biomolecular interactions in real-time. youtube.com The method involves immobilizing one molecule (the ligand, e.g., the CDK7 protein) onto a sensor chip surface, while the other molecule (the analyte, e.g., SY-1365) is flowed over the surface. bioradiations.comnih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram, a plot of response versus time, provides data on the association rate (k_a) and dissociation rate (k_d) of the interaction. bioradiations.com The equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated from the ratio of these rates (k_d/k_a).

For covalent inhibitors like SY-1365, which form a permanent bond with their target, kinetic analysis also involves determining the inactivation rate constant (k_inact) and the initial binding affinity (K_I). aacrjournals.org These parameters describe the efficiency of the covalent modification. SY-1365 was developed through optimization of these parameters to improve upon earlier CDK7 inhibitors like THZ1. aacrjournals.org While specific SPR sensorgrams for SY-1365 are proprietary, kinetic and affinity data have been published, confirming its potent and selective interaction with CDK7. aacrjournals.orgmedchemexpress.comtandfonline.com

ParameterValueDescriptionReference
K_i17.4 nMInhibitor constant, a measure of binding affinity for the initial non-covalent interaction. medchemexpress.com
IC_50369 nMHalf-maximal inhibitory concentration against CDK7 at high (2 mM) ATP concentration. aacrjournals.org
k_inac/K_i0.131 µM⁻¹s⁻¹Second-order rate constant for covalent inactivation, reflecting the overall efficiency of the inhibitor. tandfonline.com

Genetic Manipulation Techniques in this compound Studies

Genetic engineering provides powerful tools to validate drug targets and probe the mechanisms of drug action within a cellular context.

CRISPR/Cas9-Mediated Gene Editing for Target Validation

CRISPR/Cas9 is a revolutionary gene-editing technology that allows for precise modifications to the genome of living cells. jhrlmc.com In the context of SY-1365, this technique has been used to definitively validate CDK7 as its primary cellular target. SY-1365 functions as a covalent inhibitor by forming a bond with a specific cysteine residue (Cys312) in the CDK7 protein. nih.govscispace.com

To prove that the anti-cancer effects of SY-1365 are a direct result of engaging this target, researchers engineered cancer cells (e.g., MCF7 breast cancer cells) to express a mutated version of CDK7. nih.gov Using gene-editing tools, the codon for cysteine at position 312 was changed to a codon for serine (C312S). The serine residue lacks the necessary chemical group to form a covalent bond with SY-1365, rendering the mutant CDK7 protein resistant to the inhibitor without impairing its normal kinase activity. nih.gov

When these engineered cells expressing the CDK7-C312S mutant were treated with SY-1365, they showed a dramatic decrease in sensitivity. Studies reported an approximate 100-fold increase in the IC_50 value (the concentration required to inhibit cell growth by 50%) compared to cells with the normal (wild-type) CDK7. nih.gov This resistance to the drug's effects directly demonstrates that SY-1365's activity is dependent on its ability to covalently bind to Cys312 of CDK7, thus validating it as the on-target mechanism. nih.govresearchgate.net

Cell LineGenetic ModificationEffect on SY-1365 ActivityConclusionReference
MCF7Engineered expression of CDK7 with C312S mutation~100-fold increase in IC_50Confirms on-target activity of SY-1365 through covalent binding to Cys312 of CDK7. nih.gov

Stable Isotope-Labeled Compound Synthesis for Research Applications

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive (stable) isotopes, such as replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N. This substitution results in a compound that is chemically identical but has a higher mass, which can be detected by mass spectrometry.

While direct reports on the synthesis of a stable isotope-labeled version of this compound are not publicly detailed, this methodology is crucial for various research applications. For instance, a structurally related and potent covalent CDK7 inhibitor, SY-351, has been used in conjunction with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative phosphoproteomics. scispace.comresearchgate.net In a SILAC experiment, one population of cells is grown in media containing "light" amino acids (e.g., with ¹²C) and another is grown in media with "heavy" amino acids (e.g., with ¹³C). After treating one population with the drug, the cell lysates are combined, and the relative abundance of phosphorylated proteins is quantified by mass spectrometry. scispace.com This approach was used with SY-351 to identify the specific cellular proteins that are phosphorylated by CDK7. scispace.comresearchgate.net

A stable isotope-labeled version of SY-1365 could be synthesized and used as an internal standard in pharmacokinetic studies to accurately quantify the concentration of the drug in biological samples. It could also be used in metabolomics studies to trace the metabolic fate of the compound within the cell. The synthesis of such labeled compounds involves incorporating isotope-enriched starting materials into the chemical synthesis route. researchgate.net

Future Research Directions and Unanswered Questions in Sy 1365 Hcl Biology

Exploring Novel Downstream Effectors and Pathways Regulated by SY-1365 HCl

CDK7 plays a dual role in regulating the cell cycle and transcription. nih.gov this compound has been shown to suppress key oncogenic signaling pathways, such as MYC signaling, and inhibit cell cycle progression. nih.gov However, a complete picture of its downstream effects is still emerging. Future research should focus on identifying the full spectrum of genes and signaling pathways that are modulated by this compound.

Comprehensive transcriptomic and proteomic analyses in various cancer models treated with this compound could reveal novel downstream effectors. aacrjournals.org For instance, studies have shown that this compound treatment leads to the downregulation of genes involved in the DNA damage response. aacrjournals.orgresearchgate.net Further investigation into these pathways could identify new therapeutic combinations. For example, the observation that this compound can be synergistic with PARP inhibitors and BCL-2 inhibitors in certain cancer types warrants deeper exploration. aacrjournals.orgaacrjournals.org

Key research questions include:

Beyond MYC, what other key transcription factors are universally or context-specifically regulated by this compound?

How does this compound-mediated inhibition of transcription intersect with other cellular processes like DNA repair and apoptosis to determine cell fate? aacrjournals.org

Are there specific gene expression signatures that can predict sensitivity or resistance to this compound?

Understanding the Role of CDK7 Inhibition by this compound in Tumor Microenvironment Dynamics

The tumor microenvironment (TME) plays a critical role in cancer progression and therapeutic response. researchgate.net The influence of CDK7 inhibition on the TME is a largely unexplored area with significant therapeutic implications. The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. researchgate.netfrontiersin.org

Future studies should investigate how this compound alters the composition and function of the TME. This includes examining its effects on:

Immune Cell Infiltration and Function: Does this compound treatment modulate the infiltration of cytotoxic T lymphocytes, regulatory T cells, or myeloid-derived suppressor cells into the tumor?

Cytokine and Chemokine Signaling: How does CDK7 inhibition affect the production of inflammatory and immunosuppressive cytokines within the TME?

Stromal Cell Activity: What is the impact of this compound on cancer-associated fibroblasts and their role in matrix remodeling and tumor growth?

Understanding these dynamics could pave the way for novel combination therapies, for instance, by pairing this compound with immune checkpoint inhibitors.

Investigation of this compound's Impact on Epigenetic Modifiers

CDK7's role in transcription suggests a potential interplay with the epigenetic machinery that governs gene expression. researchgate.net While this compound's primary target is CDK7, its downstream effects could indirectly influence the activity of various epigenetic modifiers. nih.gov

Future research should explore whether this compound treatment leads to alterations in:

Histone Modifications: Investigating changes in key histone marks, such as H3K27ac and H3K4me3, at promoter and enhancer regions of genes regulated by this compound. icscaas.com.cn

DNA Methylation: Assessing whether long-term treatment with this compound induces changes in DNA methylation patterns.

Chromatin Remodeling Complexes: Examining the impact of CDK7 inhibition on the function of chromatin remodeling complexes.

Unraveling the epigenetic consequences of this compound treatment could provide a more nuanced understanding of its mechanism of action and may reveal new biomarkers of response.

Comparative Studies of this compound with Other Selective CDK7 Inhibitors

SY-1365 is a first-in-class selective CDK7 inhibitor, but other inhibitors with different chemical scaffolds and binding modes have since been developed. firstwordpharma.comtandfonline.comnih.gov Comparative studies are essential to understand the unique properties and potential advantages of each compound.

These studies should compare this compound with other CDK7 inhibitors, such as Samuraciclib (CT7001), THZ1, and SY-5609, focusing on: nih.govacs.orgnih.gov

Selectivity and Off-Target Effects: A head-to-head comparison of the kinome-wide selectivity profiles. For example, THZ1 has been reported to have off-target effects that are not observed with SY-1365. nih.gov

Mechanism of Action: While all are CDK7 inhibitors, subtle differences in their impact on transcription and cell cycle control may exist. ucl.ac.uk

Resistance Mechanisms: Investigating whether cross-resistance occurs between different CDK7 inhibitors.

CompoundBinding ModeKey CharacteristicsClinical Development Status
SY-1365 (Mevociclib)CovalentFirst-in-class selective CDK7 inhibitor. firstwordpharma.com Demonstrates anti-tumor activity in various preclinical models. aacrjournals.orgaacrjournals.orgPhase 1 clinical trials (NCT03134638). ascopubs.orgaacrjournals.org
Samuraciclib (CT7001/ICEC0942)ATP-competitiveOrally bioavailable and selective CDK7 inhibitor. nih.gov Shows synergistic effects with other agents. nih.govPhase I/II clinical trials. nih.gov
THZ1CovalentPotent and selective, but has shown some off-target effects on CDK12/13. nih.govnih.gov Widely used as a research tool. oup.comPrimarily preclinical.
SY-5609Non-covalentHighly selective and orally available. acs.org Developed to have a different binding mechanism than SY-1365. acs.orgPhase 1 clinical trial (NCT04247126). acs.orgnih.gov

Potential for this compound in Non-Oncological Research Contexts

Given the fundamental role of CDK7 in transcription and cell cycle regulation, its inhibition could have implications beyond cancer. nih.gov While the primary focus of this compound development is oncology, its mechanism suggests potential utility in other research areas.

Future exploratory research could investigate the effects of this compound in models of:

Viral Infections: Some viruses hijack the host cell's transcriptional machinery for their replication. CDK7 inhibition could potentially interfere with this process.

Inflammatory Diseases: Dysregulated transcription is a hallmark of many chronic inflammatory conditions. Modulating transcription with a CDK7 inhibitor could have therapeutic potential.

Fibrotic Diseases: Pathological fibrosis involves the excessive proliferation of fibroblasts and deposition of extracellular matrix, processes that could be sensitive to CDK7 inhibition.

These investigations are highly speculative but could uncover novel applications for this compound and deepen our understanding of CDK7's role in various physiological and pathological states.

Q & A

Q. What is the mechanistic basis of SY-1365 HCl as a selective CDK7 inhibitor, and how does this inform experimental design in transcriptional-dependent cancer models?

this compound targets CDK7, a kinase critical for RNA polymerase II phosphorylation, thereby disrupting transcriptional elongation. Preclinical studies demonstrate its ability to reduce MCL1 protein levels and synergize with BCL2 inhibitors like venetoclax. Methodologically, researchers should employ in vitro kinase assays to confirm CDK7 inhibition specificity, followed by RNA-seq or phospho-RNA Pol II Western blotting to validate transcriptional disruption. In vivo models (e.g., AML or ovarian cancer xenografts) require monitoring of tumor regression and pharmacodynamic markers like MCL1 expression .

Q. What preclinical models are most suitable for evaluating this compound efficacy, and what key parameters should be prioritized?

AML and ovarian cancer xenograft models are validated for this compound studies due to their transcriptional dependency. Key parameters include:

  • Dose optimization : Start with IC50 values derived from in vitro cytotoxicity assays (e.g., CellTiter-Glo).
  • Biomarker tracking : BCL2L1 (BCL-XL) expression levels correlate with sensitivity; low BCL2L1 enhances SY-1365 efficacy .
  • Control groups : Include vehicle controls and combination arms (e.g., SY-1365 + venetoclax) to assess synergy .

Q. How should researchers validate the purity and stability of this compound in experimental settings?

Follow ICH guidelines for small-molecule characterization:

  • Purity : Use HPLC/LC-MS to confirm ≥95% purity.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products.
  • Solubility : Pre-formulate in DMSO for in vitro studies and saline-based vehicles for in vivo administration .

Advanced Research Questions

Q. What methodological strategies can resolve contradictions in this compound efficacy data across heterogeneous tumor models?

Contradictions often arise from tumor microenvironment variability or differential biomarker expression. Solutions include:

  • Stratified analysis : Group tumors by BCL2L1 expression or CDK7 activity levels.
  • Single-cell RNA-seq : Identify subpopulations resistant to SY-1365 due to compensatory pathways (e.g., CDK9 activation).
  • Dose escalation : Test higher doses in refractory models while monitoring toxicity (e.g., neutropenia) .

Q. How can researchers integrate this compound into combination therapy regimens while minimizing overlapping toxicities?

  • Sequential dosing : Administer SY-1365 before BCL2 inhibitors to pre-sensitize cells, reducing apoptotic thresholds.
  • Pharmacokinetic overlap : Use staggered dosing schedules to avoid peak plasma concentration overlaps.
  • Toxicity monitoring : Prioritize CBC panels (for hematologic toxicity) and liver function tests in in vivo studies .

Q. What theoretical frameworks guide the exploration of this compound’s role in transcriptional addiction beyond CDK7 inhibition?

Link studies to the "transcriptional dependency" hypothesis, which posits that cancers reliant on oncogenic transcription (e.g., MYC-driven tumors) are vulnerable to CDK7 inhibition. Methodologically:

  • Gene set enrichment analysis (GSEA) : Identify pathways enriched in SY-1365-sensitive tumors.
  • CRISPR screens : Knock out CDK7 co-factors (e.g., Cyclin H) to validate target specificity .

Q. How should researchers address variability in this compound response due to tumor heterogeneity in patient-derived xenograft (PDX) models?

  • Multi-omics profiling : Combine transcriptomics, proteomics, and metabolomics to stratify PDX models.
  • Longitudinal sampling : Collect serial biopsies to track adaptive resistance mechanisms (e.g., upregulation of anti-apoptotic proteins).
  • Statistical rigor : Use mixed-effects models to account for intra-tumor heterogeneity .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound studies across laboratories?

  • Detailed protocols : Publish full experimental conditions (e.g., dosing intervals, vehicle composition) in supplementary materials.
  • Reference standards : Use commercially validated CDK7 inhibitors (e.g., THZ1) as comparators.
  • Data sharing : Deposit raw RNA-seq and pharmacokinetic data in public repositories (e.g., GEO, PRIDE) .

Q. How can researchers leverage this compound’s preclinical data to design early-phase clinical trials?

  • Translational endpoints : Include pharmacodynamic markers (e.g., RNA Pol II phosphorylation) in trial protocols.
  • Dose selection : Use animal-to-human dose scaling based on body surface area (BSA) and AUC metrics.
  • Patient stratification : Enroll patients with tumors exhibiting low BCL2L1 or high CDK7 activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SY-1365 HCl
Reactant of Route 2
Reactant of Route 2
SY-1365 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.